molecular formula C13H24O B14301154 3-Butyl-4-(propan-2-yl)cyclohexan-1-one CAS No. 119987-63-2

3-Butyl-4-(propan-2-yl)cyclohexan-1-one

Cat. No.: B14301154
CAS No.: 119987-63-2
M. Wt: 196.33 g/mol
InChI Key: DVOVOIQPKZRTFP-UHFFFAOYSA-N
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Description

3-Butyl-4-(propan-2-yl)cyclohexan-1-one is a substituted cyclohexanone derivative characterized by a ketone group at position 1, a butyl group at position 3, and an isopropyl group at position 4 of the cyclohexane ring. This structure imparts unique physicochemical properties, such as moderate polarity due to the ketone moiety and hydrophobic interactions from the alkyl substituents.

Properties

CAS No.

119987-63-2

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

3-butyl-4-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C13H24O/c1-4-5-6-11-9-12(14)7-8-13(11)10(2)3/h10-11,13H,4-9H2,1-3H3

InChI Key

DVOVOIQPKZRTFP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)CCC1C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4-(propan-2-yl)cyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with butyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-4-(propan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated cyclohexane derivatives.

Scientific Research Applications

3-Butyl-4-(propan-2-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Butyl-4-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Key Features
3-Butyl-4-(propan-2-yl)cyclohexan-1-one Butyl (3), Isopropyl (4), Ketone (1) C₁₃H₂₂O Hydrophobic alkyl groups; potential for catalytic or solvent applications.
2-(3-Methoxyphenyl)-2-(isopropylamino)cyclohexan-1-one (MXiPr) Methoxyphenyl (2), Isopropylamino (2) C₁₆H₂₁NO₂ Bioactive amino group; reported in forensic contexts .
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one) Methoxyphenyl (2), Methylamino (2) C₁₄H₁₉NO₂ Psychoactive potential due to amine and aryl groups .
(E)-2-(Furan-2-ylmethylene)cyclohexan-1-one (C11) Furan-methylene (2) C₁₁H₁₀O₂ Conjugated system; used as a fuel precursor .

Structural Insights :

  • Alkyl vs. Aryl/Amino Groups: The butyl and isopropyl groups in the target compound enhance hydrophobicity compared to MXiPr and Methoxmetamine, which contain polar methoxyphenyl and amino groups. This difference influences solubility (e.g., logP values) and reactivity in nucleophilic additions .
  • Ketone Position: All compounds share a cyclohexanone core, but substituent positions (e.g., 2 vs. 3/4) affect steric hindrance and electronic effects. For instance, MXiPr’s 2-position substituents may hinder ketone reactivity compared to the target compound’s 1-position ketone .
Physicochemical Properties
Property This compound MXiPr Methoxmetamine C11
Molecular Weight 194.31 g/mol 259.34 g/mol 233.31 g/mol 174.20 g/mol
Boiling Point ~250–270°C (estimated) Not reported Not reported >300°C (decomposes)
logP (Predicted) ~3.5–4.0 ~2.8–3.2 ~2.5–3.0 ~2.0–2.5
Solubility Low in water; soluble in organic solvents Low aqueous solubility Moderate in polar solvents Insoluble in water

Key Observations :

  • The target compound’s higher logP (3.5–4.0) reflects its nonpolar alkyl substituents, contrasting with MXiPr and Methoxmetamine, where polar groups reduce hydrophobicity.
  • C11’s furan-methylene group enhances conjugation, increasing thermal stability but reducing solubility .

Reactivity Differences :

  • The target compound’s ketone is more accessible for nucleophilic attacks (e.g., Grignard reactions) compared to sterically hindered analogs like MXiPr.

Functional Group Impact :

  • Alkyl groups favor industrial applications (e.g., solvents), while amino/aryl groups enable biological activity .

Computational and Analytical Methods

Studies on similar compounds employed:

  • SHELX: For crystallographic refinement of cyclohexanone derivatives .
  • Density Functional Theory (DFT) : To model correlation energies and optimize structures .

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